molecular formula C16H17N3O2 B2937000 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide CAS No. 2415572-40-4

6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide

Katalognummer B2937000
CAS-Nummer: 2415572-40-4
Molekulargewicht: 283.331
InChI-Schlüssel: SMQHJZATFZZQHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has shown potential as a therapeutic agent in the treatment of cancer, inflammation, and autoimmune diseases.

Wirkmechanismus

6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is known to suppress immune function. By inhibiting this receptor, 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide enhances the activity of immune cells such as T cells and natural killer cells, leading to increased tumor cell death. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to reduce the production of regulatory T cells, which can inhibit anti-tumor immune responses.
Biochemical and Physiological Effects:
In addition to its effects on immune function, 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation in models of autoimmune disease, such as multiple sclerosis and rheumatoid arthritis. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to reduce the severity of allergic asthma in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a half-life of approximately 6 hours in humans. However, one limitation is that 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has only been tested in preclinical models, and its safety and efficacy in humans have yet to be fully established.

Zukünftige Richtungen

There are several potential future directions for the study of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide. One area of interest is its use in combination with other immunotherapy agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to establish the safety and efficacy of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide in humans, and to determine the optimal dosing and treatment regimens.

Synthesemethoden

The synthesis of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide involves the reaction of 4-methoxy-2-methylbenzoic acid with cyclopropylamine, followed by cyclization with cyanogen bromide to form the pyrimidine ring. The carboxamide group is then introduced through reaction with isobutyl chloroformate. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential as an immunotherapy agent in the treatment of cancer. It has been shown to enhance the activity of T cells and natural killer cells, leading to increased tumor cell death. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to synergize with other immunotherapy agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity.

Eigenschaften

IUPAC Name

6-cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-12(21-2)5-6-13(10)19-16(20)15-8-14(11-3-4-11)17-9-18-15/h5-9,11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQHJZATFZZQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.